NS2 (114-121), Influenza

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

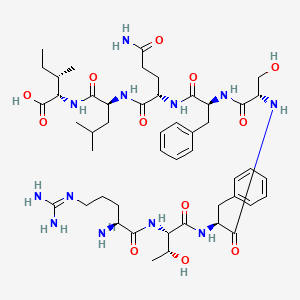

C48H74N12O12 |

|---|---|

Molecular Weight |

1011.2 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C48H74N12O12/c1-6-27(4)38(47(71)72)59-44(68)33(22-26(2)3)55-41(65)32(19-20-37(50)63)54-42(66)34(23-29-14-9-7-10-15-29)56-45(69)36(25-61)58-43(67)35(24-30-16-11-8-12-17-30)57-46(70)39(28(5)62)60-40(64)31(49)18-13-21-53-48(51)52/h7-12,14-17,26-28,31-36,38-39,61-62H,6,13,18-25,49H2,1-5H3,(H2,50,63)(H,54,66)(H,55,65)(H,56,69)(H,57,70)(H,58,67)(H,59,68)(H,60,64)(H,71,72)(H4,51,52,53)/t27-,28+,31-,32-,33-,34-,35-,36-,38-,39-/m0/s1 |

InChI Key |

YULHIMSWVOYUSX-YCEUMREUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Influenza NS2/NEP (114-121) in Orchestrating Viral Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The influenza A virus non-structural protein 2 (NS2), also known as the nuclear export protein (NEP), is a small, multifunctional protein critical to the viral life cycle. While its role in the nuclear export of viral ribonucleoproteins (vRNPs) has been well-documented, recent evidence has illuminated a crucial, distinct function of its C-terminal region, specifically the amino acid sequence 114-121, in the direct regulation of viral genome replication. This technical guide provides a comprehensive overview of the core functions of this specific region, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways.

Core Function: A Dual Role in Viral Propagation

The NS2/NEP protein is a key player in two critical stages of the influenza virus life cycle: the export of newly synthesized viral genomes from the host cell nucleus and the regulation of viral RNA synthesis. The C-terminal domain, including the 114-121 region, is intimately involved in both processes.

Adaptor for Viral Ribonucleoprotein (vRNP) Nuclear Export

The canonical function of NS2/NEP is to act as an adaptor molecule, bridging the viral ribonucleoprotein (vRNP) complexes with the host cellular export machinery. Following replication in the nucleus, the progeny vRNPs must be transported to the cytoplasm for subsequent assembly into new virions. This process is mediated by the cellular export protein CRM1. NS2/NEP facilitates this by simultaneously binding to the viral matrix protein (M1), which is associated with the vRNPs, and to CRM1. The C-terminal domain of NS2/NEP is essential for its interaction with M1, thereby forming a transport-competent CRM1-NS2-M1-vRNP complex.[1][2][3]

Regulation of Viral RNA Transcription and Replication

Emerging research has identified a second, critical role for the C-terminal end of NS2/NEP in modulating the activity of the viral RNA-dependent RNA polymerase (RdRp).[4][5][6] This function appears to be independent of its vRNP export role and is crucial for the efficient replication of the viral genome. Specifically, the terminal amino acid at position 121 has been shown to be a key determinant in this regulatory activity.[4][5] It is proposed that NS2/NEP can act as a switch, transitioning the viral polymerase from a transcription mode (synthesizing viral mRNA) to a replication mode (synthesizing cRNA and vRNA).[6]

Quantitative Data on the Functional Significance of NS2 (114-121)

Recent studies involving systematic amino acid substitutions at the C-terminus of NS2/NEP have provided quantitative insights into the importance of this region for viral replication. A pivotal study conducted a 20 amino acid substitution screening at residue 121 of the NS2 protein of influenza A/WSN/33 (H1N1) virus, revealing the critical nature of this position for viral fitness.

| Amino Acid Substitution at Position 121 | Virus Rescue | Relative Polymerase Activity (% of WT) | Key Observation | Reference |

| Isoleucine (WT) | Yes | 100% | Wild-type reference | [4][5] |

| Phenylalanine | Yes | Not explicitly quantified, but supported virus rescue | Hydrophobic nature is important | [4] |

| Leucine | Yes | Not explicitly quantified, but supported virus rescue | Hydrophobic nature is important | [4] |

| Methionine | Yes | Not explicitly quantified, but supported virus rescue | Hydrophobic nature is important | [4] |

| Valine | Yes | Not explicitly quantified, but supported virus rescue | Hydrophobic nature is important | [4] |

| Tryptophan | Yes | Not explicitly quantified, but supported virus rescue | Hydrophobic nature is important | [4] |

| Alanine | No | Significantly reduced | Loss of hydrophobicity is detrimental | [5] |

| Glycine | No | Significantly reduced | Loss of hydrophobicity is detrimental | [4] |

| Proline | No | Significantly reduced | Structural constraints likely disruptive | [4] |

| Other polar/charged amino acids | No | Significantly reduced | Hydrophobicity is a key requirement | [4] |

Table 1: Impact of Amino Acid Substitutions at Position 121 of NS2 on Virus Rescue and Polymerase Activity. The data indicate a strong requirement for a hydrophobic residue at position 121 for successful virus rescue, highlighting the critical role of this amino acid in a function essential for viral replication, likely the modulation of polymerase activity.

Experimental Protocols

Site-Directed Mutagenesis of the NS2/NEP Gene

To investigate the role of specific amino acids within the 114-121 region, site-directed mutagenesis is employed to introduce desired mutations into a plasmid carrying the NS segment of the influenza virus genome.

Methodology:

-

Template Plasmid: A plasmid containing the full-length cDNA of the influenza A virus NS segment (e.g., from A/WSN/33 strain) directionally cloned into a viral RNA expression vector (e.g., pHW2000) is used as the template.

-

Primer Design: Complementary oligonucleotide primers (forward and reverse) of approximately 25-45 bases in length, containing the desired mutation in the middle, are designed. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: A high-fidelity DNA polymerase is used for the PCR reaction to minimize secondary mutations. The reaction typically involves a denaturation step, followed by 12-18 cycles of annealing and extension, and a final extension step.

-

Template Digestion: The PCR product is treated with a restriction enzyme that specifically digests the parental, methylated DNA template (e.g., DpnI), leaving the newly synthesized, mutated plasmid intact.

-

Transformation: The mutated plasmid is then transformed into competent E. coli cells for amplification.

-

Sequence Verification: The sequence of the entire NS gene in the resulting plasmids is verified by Sanger sequencing to confirm the desired mutation and the absence of any unintended mutations.

Influenza Virus Rescue by Reverse Genetics

The functional consequence of the introduced mutations is assessed by attempting to rescue infectious virus particles using a plasmid-based reverse genetics system.

Methodology:

-

Cell Culture: Human embryonic kidney (293T) cells are seeded in 6-well plates to reach 90-95% confluency on the day of transfection.

-

Transfection: A co-culture of 293T and Madin-Darby canine kidney (MDCK) cells is often used. The cells are co-transfected with a set of 8 plasmids, each encoding one of the influenza virus genome segments (PB2, PB1, PA, HA, NP, NA, M, and the mutated NS), under the control of a human polymerase I promoter.

-

Incubation: The transfected cells are incubated at 37°C in a CO2 incubator. After 24 hours, the medium is replaced with infection medium (e.g., DMEM supplemented with TPCK-trypsin).

-

Virus Amplification: The supernatant, containing potentially rescued viruses, is harvested 48-72 hours post-transfection and used to infect fresh MDCK cells for virus amplification.

-

Virus Titration: The titer of the rescued virus is determined by standard methods such as the plaque assay or TCID50 assay on MDCK cells.

Viral Polymerase Activity Assay (Minireplicon Assay)

This assay quantifies the impact of NS2/NEP mutations on the activity of the viral RNA polymerase.

Methodology:

-

Cell Culture and Transfection: 293T cells are transfected with plasmids expressing the viral polymerase subunits (PB2, PB1, PA), the nucleoprotein (NP), and the wild-type or mutated NS2/NEP protein. A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the non-coding regions of an influenza virus segment is also co-transfected.

-

Incubation: The cells are incubated for 24-48 hours to allow for the expression of the viral proteins and the transcription/replication of the reporter RNA.

-

Reporter Gene Quantification: The level of reporter gene expression is quantified. For a luciferase reporter, cell lysates are prepared, and luciferase activity is measured using a luminometer. For a GFP reporter, the percentage of GFP-positive cells and the mean fluorescence intensity can be determined by flow cytometry.

-

Data Analysis: The reporter gene activity in the presence of the mutant NS2/NEP is compared to that with wild-type NS2/NEP to determine the relative polymerase activity.

Signaling Pathways and Logical Relationships

The dual function of NS2/NEP in vRNP export and replication regulation involves a complex interplay of interactions with viral and host factors.

Diagram 1: Dual functions of NS2/NEP in the nucleus. This diagram illustrates the established role of NS2/NEP in forming the vRNP export complex and its emerging role in promoting viral RNA replication via interaction with the RdRp, highlighting the importance of residue I121.

References

- 1. Crucial role of the influenza virus NS2 (NEP) C-terminal domain in M1 binding and nuclear export of vRNP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reactome | NEP/NS2 Interacts with the Cellular Export Machinery [reactome.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. NS2 induces an influenza A RNA polymerase hexamer and acts as a transcription to replication switch | EMBO Reports [link.springer.com]

The Architect of Viral Egress: A Technical Guide to the Role of Influenza's NS2 C-Terminal Domain in Pathogenesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the critical role of the Influenza A virus Non-Structural Protein 2 (NS2), also known as the Nuclear Export Protein (NEP), C-terminal domain in viral pathogenesis. This whitepaper provides a detailed analysis of the molecular interactions and mechanisms governed by this domain, which are pivotal for the egress of viral components from the host cell nucleus, a crucial step in the viral replication cycle. The guide synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate further research and the development of novel antiviral therapeutics.

Executive Summary

The C-terminal domain of the influenza A virus NS2/NEP protein is a key structural and functional region that orchestrates the nuclear export of newly synthesized viral ribonucleoproteins (vRNPs). This essential step in the viral life cycle is mediated through a direct interaction between the NS2 C-terminal domain and the viral matrix protein M1. This guide elucidates the structural basis of this interaction, the functional consequences of its disruption, and its broader implications for influenza virus pathogenesis. By presenting a consolidated resource of quantitative data and detailed experimental protocols, this document aims to accelerate research into novel antiviral strategies targeting this crucial viral process.

Structure and Function of the NS2 C-Terminal Domain

The NS2 protein is a small, 121-amino acid polypeptide that is divided into a flexible N-terminal domain containing a nuclear export signal (NES) and a highly structured C-terminal domain.[1][2] The C-terminal domain, spanning approximately residues 54-121, folds into a distinctive amphipathic helical hairpin structure.[1][3] This structure is critical for its function, dimerizing to form a four-helix bundle.[3]

The primary role of the NS2 C-terminal domain in pathogenesis is its interaction with the viral M1 protein.[2][4][5] This interaction is a prerequisite for the nuclear export of progeny vRNPs.[2][4][5] The NS2 protein acts as an adaptor, bridging the M1-vRNP complex to the cellular nuclear export machinery via its N-terminal NES, which binds to the host protein CRM1.[2][6]

Quantitative Data on NS2 C-Terminal Domain Function

The interaction between the NS2 C-terminal domain and M1, and the subsequent nuclear export of vRNPs, have been quantified in several studies. The following tables summarize key quantitative findings.

| Parameter | Value | Virus Strain/Cell Line | Reference |

| Binding Affinity (Kd) of NS2-M1 Interaction | 6 x 10⁻⁶ M | Influenza A Virus | [1] |

| Binding Affinity (Kd) of Hsc70-M1 Interaction | 1 x 10⁻⁷ M | Influenza A Virus | [1] |

| Table 1: Binding Affinities of M1 Interactions. This table compares the dissociation constants (Kd) for the interaction of M1 with NS2 and the host protein Hsc70. |

| NS2 Mutant | Description | NP Localization in Nucleus (%) | Cell Line | Reference |

| GFP | Control | 16.0 ± 1.7 | HeLa | [2] |

| GFP-NS2 | Wild-type NS2 | 19.5 ± 3.0 | HeLa | [2] |

| GFP-NS2ΔC1 | C-terminal deletion (lacks aa 81-121) | 84.8 ± 8.6 | HeLa | [2] |

| GFP-NS2ΔN | N-terminal deletion (lacks aa 1-54) | 64.9 ± 1.9 | HeLa | [2] |

| Table 2: Effect of NS2 C-Terminal Deletion on vRNP Nuclear Export. This table shows the percentage of nuclear localization of the nucleoprotein (NP), a marker for vRNP localization, in cells expressing different NS2 constructs. |

| Virus | Mutation in NS2 | Peak Viral Titer (PFU/ml) in MDCK cells | Reference |

| Wild-type | None | ~1 x 10⁸ | [7] |

| Mutant 12/13 | I12L, L13F | ~1 x 10⁷ | [7] |

| Mutant 14/15 | M14L, R15G | ~1 x 10⁶ | [7] |

| Mutant 18/19 | K18R, M19L | ~1 x 10⁵ | [7] |

| Table 3: Impact of NS2 NES Mutations on Viral Growth. This table illustrates the reduction in viral titers resulting from mutations in the N-terminal nuclear export signal (NES) of NS2, highlighting the importance of efficient vRNP export for viral replication. |

Key Molecular Interactions

The interaction between the NS2 C-terminal domain and M1 is highly specific. Studies have identified crucial residues in both proteins that mediate this binding. The C-terminal domain of NS2, specifically residues 81-100, is essential for binding to M1.[2][4][5] Within the M1 protein, the NS2 binding site has been mapped to the N-terminal domain, between residues 89 and 164.[3]

A critical residue in the NS2 C-terminal domain is Tryptophan 78 (W78), which is surrounded by a cluster of glutamate (B1630785) residues, creating a negatively charged patch that is a major M1-binding epitope.[3][8] Mutations in these residues can significantly impair the NS2-M1 interaction and, consequently, viral replication.

Signaling and Transport Pathways

The nuclear export of vRNPs is a well-orchestrated process involving a cascade of interactions. The following diagram illustrates the signaling pathway leading to the export of the vRNP complex from the nucleus.

Caption: vRNP Nuclear Export Pathway.

Experimental Protocols

The study of the NS2 C-terminal domain's function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Glutathione (B108866) S-Transferase (GST) Pull-Down Assay for NS2-M1 Interaction

This in vitro assay is used to confirm a direct interaction between two proteins.

Materials:

-

Expression vectors for GST-tagged NS2 and His-tagged M1.

-

E. coli expression strain (e.g., BL21).

-

Glutathione-Sepharose beads.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Triton X-100).

-

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0).

-

SDS-PAGE and Western blotting reagents.

-

Antibodies against GST and His-tag.

Procedure:

-

Express and purify GST-NS2 and His-M1 proteins from E. coli.

-

Incubate purified GST-NS2 with glutathione-Sepharose beads for 1 hour at 4°C to allow binding.

-

Wash the beads three times with wash buffer to remove unbound protein.

-

Incubate the GST-NS2-bound beads with purified His-M1 for 2-4 hours at 4°C.

-

Wash the beads five times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies to detect M1 and NS2, respectively. A band for His-M1 in the eluate indicates an interaction with GST-NS2.

Caption: GST Pull-Down Assay Workflow.

Co-immunoprecipitation (Co-IP) of NS2 and M1 from Infected Cells

This assay is used to demonstrate that two proteins interact within the context of a cell.

Materials:

-

Influenza A virus stock.

-

Cell line susceptible to influenza infection (e.g., MDCK or A549).

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Antibody specific to NS2 or M1.

-

Protein A/G agarose (B213101) beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

SDS-PAGE and Western blotting reagents.

-

Antibodies against NS2 and M1.

Procedure:

-

Infect cells with influenza A virus and incubate for a time sufficient for protein expression (e.g., 8-12 hours).

-

Lyse the cells with lysis buffer and clear the lysate by centrifugation.

-

Incubate the cell lysate with an antibody against the "bait" protein (e.g., anti-NS2) for 2-4 hours at 4°C.

-

Add Protein A/G agarose beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the "bait" (NS2) and the potential interactor ("prey", M1). The presence of an M1 band confirms the interaction.

Reverse Genetics to Generate NS2 C-Terminal Mutants

This powerful technique allows for the creation of recombinant influenza viruses with specific mutations.

Materials:

-

A set of 8 plasmids, each containing the cDNA of one influenza virus RNA segment flanked by RNA polymerase I promoter and terminator sequences.

-

An expression plasmid for the NS segment with the desired mutation in the NS2 C-terminal domain, generated by site-directed mutagenesis.

-

Mammalian cell line for transfection (e.g., a co-culture of 293T and MDCK cells).

-

Transfection reagent.

-

Cell culture medium.

Procedure:

-

Introduce the desired mutation(s) into the NS plasmid using site-directed mutagenesis.

-

Co-transfect the 8 plasmids (with the mutated NS plasmid) into the 293T/MDCK co-culture. The 293T cells are highly transfectable and will produce the viral proteins and vRNAs, while the MDCK cells are permissive for influenza virus replication and will amplify the rescued virus.

-

Incubate the transfected cells for 48-72 hours.

-

Harvest the supernatant containing the recombinant virus.

-

Amplify the virus stock by infecting fresh MDCK cells.

-

Sequence the NS segment of the rescued virus to confirm the presence of the intended mutation.

-

The phenotype of the mutant virus (e.g., growth kinetics, vRNP localization) can then be characterized.

Implications for Pathogenesis and Drug Development

The indispensable role of the NS2 C-terminal domain in the influenza virus life cycle makes it an attractive target for antiviral drug development.[8] Disrupting the NS2-M1 interaction would effectively trap vRNPs within the nucleus, halting the production of new infectious virions.

Strategies to inhibit this interaction could include:

-

Small molecule inhibitors: Designing molecules that bind to the M1-binding pocket on the NS2 C-terminal domain, thereby preventing its association with M1.

-

Peptide-based inhibitors: Developing peptides that mimic the M1 binding region of NS2 or the NS2 binding region of M1 to competitively inhibit the interaction.

Furthermore, a deeper understanding of the host factors that may modulate the NS2-M1 interaction could reveal additional targets for therapeutic intervention.

Conclusion

The C-terminal domain of the influenza A virus NS2 protein is a critical determinant of viral pathogenesis, acting as the linchpin in the nuclear export of viral ribonucleoproteins. Its well-defined structure and essential function in mediating the interaction with the M1 protein present a promising avenue for the development of novel anti-influenza therapies. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of influenza virus replication and to designing the next generation of antiviral drugs. The detailed methodologies and quantitative data compiled herein are intended to empower the scientific community to build upon our current understanding and accelerate the discovery of effective countermeasures against this persistent global health threat.

References

- 1. Nuclear export of the influenza virus ribonucleoprotein complex: Interaction of Hsc70 with viral proteins M1 and NS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Reverse genetics for influenza B viruses and recent advances in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of NS2 with AIMP2 Facilitates the Switch from Ubiquitination to SUMOylation of M1 in Influenza A Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crucial role of the influenza virus NS2 (NEP) C-terminal domain in M1 binding and nuclear export of vRNP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NS2 is a key determinant of compatibility in reassortant avian influenza virus with heterologous H7N9-derived NS segment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of Influenza A Virus NS2 (NEP) Mutants with an Altered Nuclear Export Signal Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Influenza A NS2 (114-121) Peptide: An In-depth Technical Guide to a Subdominant CTL Epitope

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-structural protein 2 (NS2) of the influenza A virus, while less abundant than structural proteins, contains epitopes that are recognized by cytotoxic T lymphocytes (CTLs), playing a role in the host's antiviral immune response. This technical guide focuses on the NS2 (114-121) peptide, a known CTL epitope, providing a comprehensive overview of its characteristics, the methods to study its immunogenicity, and its context within the broader anti-influenza immune response. This document is intended to serve as a resource for researchers in immunology, virology, and vaccine development.

The NS2 (114-121) peptide, with the amino acid sequence RTFSFQLI, has been identified as a subdominant, H-2Kb-restricted CTL epitope in murine models of influenza A infection.[1][2][3][4] Its study provides valuable insights into the breadth of the anti-influenza CTL response and the dynamics of epitope immunodominance.

Quantitative Data Summary

The following tables summarize key quantitative data related to the NS2 (114-121) peptide, compiled from various research studies.

Table 1: Peptide Characteristics and MHC Binding

| Characteristic | Value | Reference |

| Sequence | Arg-Thr-Phe-Ser-Phe-Gln-Leu-Ile (RTFSFQLI) | [1][2] |

| MHC Restriction | H-2Kb | [1][5] |

| Peptide Abundance | ~2,464 copies/cell (in vitro infected DC2.4 cells) | [5] |

Note: While a specific IC50 value for the binding of NS2 (114-121) to H-2Kb was not found in the reviewed literature, the standard method for determining this involves a competition assay using radiolabeled standard peptides.

Table 2: CTL Response Data

| Assay Type | Experimental Context | Result | Reference |

| Intracellular Cytokine Staining (IFN-γ) | Primary influenza infection in neonatal mice (3-day old) | Reduced absolute numbers of IFN-γ producing CTLs (0.2±0.08 x10^4 per 100 mg lung tissue) compared to 7-day old and adult mice. | [6] |

| Intracellular Cytokine Staining (IFN-γ) | Primary influenza infection in adult mice | Subdominant response compared to other epitopes like NP(366-374) and PA(224-233). | [3][4] |

| Cytotoxicity Assay (% Specific Lysis) | In vitro stimulated polyclonal CTLs | Efficient lysis of target cells pulsed with NS2 (114-121) peptide. | [1][2] |

| Tetramer Staining | Primary vs. Secondary Influenza Challenge | NS2(114-121)-specific CTLs are detectable but constitute a minor component of the total influenza-specific CTL response. | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the NS2 (114-121) epitope are provided below.

Peptide-MHC Binding Affinity Assay (Competition Assay)

This protocol is based on the general methodology used for determining the binding affinity of peptides to MHC class I molecules.

Objective: To determine the concentration of the NS2 (114-121) peptide that inhibits the binding of a radiolabeled standard peptide to H-2Kb molecules by 50% (IC50).

Materials:

-

NS2 (114-121) peptide (RTFSFQLI)

-

High-affinity, radiolabeled standard peptide for H-2Kb

-

TAP-deficient cell line expressing H-2Kb (e.g., RMA-S cells)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Beta-mercaptoethanol

-

Gamma counter

Procedure:

-

Cell Culture: Culture RMA-S cells in complete RPMI-1640 medium. To upregulate MHC class I expression, incubate the cells at 26°C for 18-24 hours prior to the assay.

-

Peptide Dilutions: Prepare a serial dilution of the NS2 (114-121) peptide and a known high-affinity non-labeled control peptide.

-

Binding Reaction: In a 96-well plate, mix the RMA-S cells with the radiolabeled standard peptide at a fixed concentration and varying concentrations of the NS2 (114-121) competitor peptide.

-

Incubation: Incubate the plate at room temperature for 4-24 hours to allow for peptide exchange and binding to reach equilibrium.

-

Washing: Wash the cells to remove unbound peptide.

-

Lysis and Counting: Lyse the cells and measure the amount of bound radiolabeled peptide using a gamma counter.

-

Data Analysis: Calculate the percentage of inhibition of radiolabeled peptide binding for each concentration of the NS2 (114-121) peptide. The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration.

Standard 5-Hour Chromium Release Assay

This protocol outlines the steps for a standard cytotoxicity assay to measure the ability of NS2 (114-121)-specific CTLs to lyse target cells.[7][8][9][10][11]

Objective: To quantify the cytotoxic activity of an effector CTL population against target cells presenting the NS2 (114-121) peptide.

Materials:

-

Effector cells: NS2 (114-121)-specific CTL line or splenocytes from influenza-infected mice.

-

Target cells: H-2Kb expressing cell line (e.g., EL-4).

-

NS2 (114-121) peptide.

-

Sodium chromate (B82759) (Na2^51CrO4).

-

Complete cell culture medium.

-

96-well round-bottom plates.

-

Gamma counter.

Procedure:

-

Target Cell Labeling: Incubate target cells (e.g., EL-4) with Na2^51CrO4 in a 37°C water bath for 1-2 hours.

-

Washing: Wash the labeled target cells three times with medium to remove excess unincorporated ^51Cr.

-

Peptide Pulsing: Resuspend the washed target cells and pulse them with the NS2 (114-121) peptide (typically 1-10 µM) for 1 hour at 37°C.

-

Assay Setup: In a 96-well plate, add the peptide-pulsed target cells at a constant number per well. Add the effector cells at varying effector-to-target (E:T) ratios.

-

Controls:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with a detergent (e.g., Triton X-100).

-

-

Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-5 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant from each well.

-

Counting: Measure the radioactivity in the collected supernatants using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol details the procedure for identifying and quantifying NS2 (114-121)-specific CTLs based on their production of IFN-γ upon peptide stimulation.

Objective: To determine the frequency of IFN-γ-producing CD8+ T cells in response to the NS2 (114-121) peptide.

Materials:

-

Splenocytes or peripheral blood mononuclear cells (PBMCs) from influenza-infected or vaccinated mice.

-

NS2 (114-121) peptide.

-

Brefeldin A.

-

Anti-CD8, anti-CD44, and anti-IFN-γ antibodies conjugated to fluorochromes.

-

Fixation and permeabilization buffers.

-

Flow cytometer.

Procedure:

-

Cell Stimulation: In a 96-well plate, incubate the single-cell suspension with the NS2 (114-121) peptide (typically 1-10 µM) for 1-2 hours at 37°C. Include a no-peptide control and a positive control (e.g., PMA/Ionomycin).

-

Protein Transport Inhibition: Add Brefeldin A to all wells to block cytokine secretion and allow intracellular accumulation. Incubate for an additional 4-6 hours at 37°C.

-

Surface Staining: Wash the cells and stain for surface markers such as CD8 and CD44 for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells again and then fix and permeabilize them using commercially available buffers according to the manufacturer's instructions.

-

Intracellular Staining: Stain for intracellular IFN-γ for 30 minutes at 4°C.

-

Washing and Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.

-

Data Analysis: Gate on the CD8+ T cell population and determine the percentage of cells that are positive for IFN-γ.

In Vivo Mouse Model of Influenza A Virus Infection

This protocol describes a standard method for infecting mice to study the in vivo CTL response to influenza A virus.[12][13][14][15][16]

Objective: To induce an in vivo CTL response to influenza A virus for subsequent ex vivo analysis.

Materials:

-

Influenza A virus stock (e.g., A/PR/8/34).

-

C57BL/6 mice (6-8 weeks old).

-

Anesthetic (e.g., isoflurane).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week before infection.

-

Virus Preparation: Thaw the virus stock on ice and dilute to the desired infectious dose in sterile PBS.

-

Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane (B1672236) or another appropriate anesthetic.

-

Intranasal Inoculation: While the mouse is anesthetized, gently instill the virus dilution (typically 20-50 µl) into the nares.

-

Monitoring: Monitor the mice daily for weight loss and signs of illness.

-

Tissue Harvest: At the desired time point post-infection (e.g., day 8-10 for peak primary CTL response), euthanize the mice and harvest spleens, lungs, and/or bronchoalveolar lavage (BAL) fluid for CTL analysis using the assays described above.

Mandatory Visualizations

Caption: Antigen processing and presentation pathway for the NS2 (114-121) epitope.

Caption: CTL activation and effector function in response to influenza infection.

Caption: Experimental workflow for characterizing the NS2 (114-121) CTL response.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. rupress.org [rupress.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. Rapid Evolution of the CD8+ T cell receptor repertoire in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Cytotoxic T-Lymphocyte Repertoire to Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 11. Results for "Chromium Release Assay" | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

- 13. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. criver.com [criver.com]

- 16. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the Influenza NS2 (114-121) Fragment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus non-structural protein 2 (NS2), also known as the nuclear export protein (NEP), is a small, multifunctional protein critical for the viral life cycle. While the N-terminal domain of NS2 possesses a nuclear export signal, the C-terminal domain is crucial for the export of viral ribonucleoproteins (vRNPs) from the host cell nucleus and plays a regulatory role in viral genome replication. This technical guide provides an in-depth structural and functional analysis of the C-terminal fragment of NS2, specifically focusing on residues 114-121. This region is part of a larger, highly structured domain and contains the terminal isoleucine residue (I121) that has been identified as a key player in the switch from viral transcription to replication. Understanding the structural intricacies of this fragment is paramount for the development of novel antiviral therapeutics targeting influenza virus replication and assembly.

Structural Overview of the NS2 C-Terminal Domain

The C-terminal domain of influenza A virus NS2 (residues 54-121) forms a highly structured, protease-resistant domain.[1] Crystallographic studies of this domain (PDB ID: 1PD3) reveal that it adopts an amphipathic helical hairpin structure.[2][3] This hairpin dimerizes to form a four-helix bundle, which is the functional unit that interacts with the viral matrix protein 1 (M1), a critical interaction for the nuclear export of vRNPs.[2][3] The 114-121 fragment is located at the very end of the second helix in this hairpin structure.

Recent cryo-electron microscopy (cryo-EM) studies have provided a near-atomic resolution view of the full-length NS2 protein in complex with the viral RNA polymerase.[4][5][6] These studies show that NS2 forms a domain-swapped dimer and that three of these dimers assemble with three polymerase dimers to form a large, barrel-like hexameric structure.[4][5][6] This complex is proposed to be the key regulator of the switch from transcription to replication.

Quantitative Structural Data of the NS2 (114-121) Fragment

The following table summarizes key structural parameters of the 114-121 fragment derived from the crystal structure of the NS2 C-terminal domain (PDB ID: 1PD3). These parameters provide a quantitative description of the local conformation of this functionally important region.

| Residue | Atom | B-factor (Ų) |

| LEU 114 | N | 45.32 |

| CA | 45.87 | |

| C | 46.12 | |

| O | 46.54 | |

| CB | 45.65 | |

| CG | 45.21 | |

| CD1 | 44.59 | |

| CD2 | 45.18 | |

| PHE 115 | N | 46.34 |

| CA | 46.89 | |

| C | 47.11 | |

| O | 47.45 | |

| CB | 46.72 | |

| CG | 46.98 | |

| CD1 | 47.12 | |

| CE1 | 47.34 | |

| CZ | 47.41 | |

| CE2 | 47.31 | |

| CD2 | 47.09 | |

| GLN 116 | N | 47.28 |

| CA | 47.56 | |

| C | 47.79 | |

| O | 48.01 | |

| CB | 47.41 | |

| CG | 47.63 | |

| CD | 47.88 | |

| OE1 | 48.12 | |

| NE2 | 47.81 | |

| LEU 117 | N | 47.95 |

| CA | 48.12 | |

| C | 48.33 | |

| O | 48.54 | |

| CB | 47.98 | |

| CG | 48.21 | |

| CD1 | 48.45 | |

| CD2 | 48.18 | |

| ILE 118 | N | 48.49 |

| CA | 48.67 | |

| C | 48.89 | |

| O | 49.11 | |

| CB | 48.52 | |

| CG1 | 48.75 | |

| CG2 | 48.48 | |

| CD1 | 48.98 | |

| ASN 119 | N | 49.05 |

| CA | 49.23 | |

| C | 49.45 | |

| O | 49.67 | |

| CB | 49.08 | |

| CG | 49.31 | |

| OD1 | 49.54 | |

| ND2 | 49.27 | |

| PHE 120 | N | 49.61 |

| CA | 49.79 | |

| C | 50.01 | |

| O | 50.23 | |

| CB | 49.64 | |

| CG | 49.87 | |

| CD1 | 50.11 | |

| CE1 | 50.34 | |

| CZ | 50.41 | |

| CE2 | 50.31 | |

| CD2 | 50.08 | |

| ILE 121 | N | 50.17 |

| CA | 50.35 | |

| C | 50.57 | |

| O | 50.79 | |

| CB | 50.21 | |

| CG1 | 50.44 | |

| CG2 | 50.18 | |

| CD1 | 50.67 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the structural and functional analysis of the NS2 (114-121) fragment are provided below.

X-ray Crystallography of the NS2 C-Terminal Domain

This protocol is based on the methods used to determine the crystal structure of the influenza A virus NS2 C-terminal domain (PDB ID: 1PD3).[2]

1. Protein Expression and Purification:

-

The cDNA encoding the C-terminal domain of NS2 (residues 54-116) is cloned into an expression vector (e.g., pET series) with a hexahistidine (His6) tag.

-

The construct is transformed into E. coli BL21(DE3) cells.

-

Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 3-4 hours at 30°C.

-

Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

The cell suspension is lysed by sonication and the lysate is cleared by centrifugation.

-

The supernatant containing the His6-tagged NS2 fragment is loaded onto a Ni-NTA affinity column (Qiagen).

-

The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

The eluted protein is further purified by size-exclusion chromatography on a Superdex 75 column (GE Healthcare) equilibrated with 20 mM Tris-HCl pH 8.0, 150 mM NaCl.

2. Crystallization:

-

The purified NS2 C-terminal fragment is concentrated to 10-15 mg/mL.

-

The concentrated protein is digested with subtilisin to obtain the core fragment (residues 59-116).

-

Crystallization is performed using the hanging-drop vapor-diffusion method at 20°C.

-

The protein solution is mixed in a 1:1 ratio with the reservoir solution containing 0.1 M Tris-HCl pH 8.5, 2.0 M ammonium (B1175870) sulfate, and 2% (v/v) polyethylene (B3416737) glycol 400.

-

Crystals typically appear within one week.

3. Data Collection and Structure Determination:

-

Crystals are cryo-protected using the reservoir solution supplemented with 25% (v/v) glycerol (B35011) before being flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed and scaled using software such as HKL2000.

-

The structure is solved by molecular replacement using a homologous structure or by experimental phasing methods.

-

The model is built and refined using software such as Coot and REFMAC5.

GST Pull-Down Assay for NS2-M1 Interaction

This protocol describes a method to investigate the in vitro interaction between the NS2 C-terminal domain and the M1 protein.[1][7][8]

1. Protein Expression:

-

The cDNA for the NS2 C-terminal domain is cloned into a pGEX vector to create a glutathione (B108866) S-transferase (GST) fusion protein (GST-NS2).

-

The cDNA for the M1 protein is cloned into a pET vector with a His6 tag (His-M1).

-

Both constructs are expressed in E. coli BL21(DE3) as described above.

2. Preparation of Cell Lysates:

-

Bacterial pellets are resuspended in lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors) and lysed by sonication.

-

Lysates are clarified by centrifugation.

3. GST Pull-Down:

-

The GST-NS2 lysate is incubated with glutathione-Sepharose 4B beads for 1-2 hours at 4°C to immobilize the bait protein.

-

The beads are washed three times with wash buffer (e.g., PBS with 0.5% Triton X-100) to remove unbound proteins.

-

The clarified His-M1 lysate (prey protein) is added to the beads and incubated for 2-3 hours at 4°C with gentle rotation.

-

The beads are washed five times with wash buffer to remove non-specifically bound proteins.

-

The bound proteins are eluted by boiling the beads in SDS-PAGE sample buffer.

4. Analysis:

-

The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using anti-His and anti-GST antibodies to detect the prey and bait proteins, respectively.

NanoBiT Assay for Protein Dimerization

This protocol outlines the use of the NanoBiT system (Promega) to study the dimerization of the influenza polymerase, which can be influenced by NS2.[9][10][11][12][13]

1. Plasmid Construction:

-

The cDNAs for the influenza polymerase subunits (e.g., PA, PB1, PB2) are cloned into NanoBiT vectors to create fusions with the Large BiT (LgBiT) and Small BiT (SmBiT) subunits. For example, PA-LgBiT and PB1-SmBiT.

-

A separate plasmid for the expression of NS2 is also prepared.

2. Cell Culture and Transfection:

-

Human embryonic kidney (HEK293T) cells are seeded in a 96-well plate.

-

The next day, cells are co-transfected with the LgBiT and SmBiT fusion constructs, along with the NS2 expression plasmid or an empty vector control, using a suitable transfection reagent.

3. Luminescence Measurement:

-

24-48 hours post-transfection, the Nano-Glo® Live Cell Reagent is added to the wells according to the manufacturer's instructions.

-

The plate is incubated for a short period at room temperature to allow for substrate equilibration.

-

Luminescence is measured using a plate reader.

4. Data Analysis:

-

The luminescence signal is a direct measure of the interaction between the LgBiT and SmBiT fusion proteins, and thus the dimerization of the polymerase subunits.

-

The effect of NS2 on dimerization is determined by comparing the luminescence signals from cells co-transfected with NS2 versus the empty vector control.

Visualizations of Pathways and Workflows

vRNP Nuclear Export Pathway

The following diagram illustrates the key steps in the nuclear export of influenza virus ribonucleoproteins (vRNPs), highlighting the central role of the NS2 protein.

Caption: The vRNP nuclear export pathway mediated by NS2.

Experimental Workflow for Structural Analysis

This diagram outlines the general workflow for the structural analysis of a protein fragment like NS2 (114-121).

Caption: A generalized workflow for protein structural and functional analysis.

Logical Relationship of NS2 in Polymerase Dimerization

This diagram illustrates the proposed mechanism by which NS2 influences the dimerization of the influenza virus polymerase, promoting the replicase conformation.

Caption: NS2 promotes polymerase dimerization, enhancing viral replication.

Conclusion

The structural and functional analysis of the influenza NS2 (114-121) fragment reveals its critical role as part of the C-terminal domain in mediating essential viral processes. The detailed structural information from X-ray crystallography and cryo-EM, combined with functional data from protein-protein interaction assays, provides a comprehensive understanding of how this small region contributes to vRNP export and the regulation of viral replication. This knowledge is invaluable for the rational design of novel antiviral drugs that can disrupt these vital functions of the influenza virus. The experimental protocols and visualizations provided in this guide serve as a resource for researchers dedicated to advancing our understanding of influenza virus biology and developing next-generation therapeutics.

References

- 1. Nuclear export of the influenza virus ribonucleoprotein complex: Interaction of Hsc70 with viral proteins M1 and NS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of the M1 protein-binding domain of the influenza A virus nuclear export protein (NEP/NS2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of the M1 protein-binding domain of the influenza A virus nuclear export protein (NEP/NS2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NS2 induces an influenza A RNA polymerase hexamer and acts as a transcription to replication switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NS2 induces an influenza A RNA polymerase hexamer and acts as a transcription to replication switch | EMBO Reports [link.springer.com]

- 6. NS2 induces an influenza A RNA polymerase hexamer and acts as a transcription to replication switch [flu.org.cn]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]

- 9. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]

- 10. Use of NanoBiT and NanoBRET to characterise interleukin‐23 receptor dimer formation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein:Protein Interactions | Study Protein Interactions [worldwide.promega.com]

- 12. researchgate.net [researchgate.net]

- 13. The NanoBiT-Based Homogenous Ligand–Receptor Binding Assay | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Sequence Conservation of the NS2 (114-121) Region Across Influenza A Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sequence conservation of the 114-121 amino acid region of the Influenza A virus Non-Structural Protein 2 (NS2), also known as the Nuclear Export Protein (NEP). This document details the functional significance of this region, presents available data on its conservation, and outlines key experimental protocols for its study.

Introduction to Influenza A NS2/NEP

The Influenza A virus NS2/NEP is a small, multifunctional protein of approximately 121 amino acids. It is encoded by the spliced messenger RNA of genome segment 8. While initially classified as a non-structural protein, it is a structural component of the viral particle. NS2/NEP plays a crucial role in the viral life cycle, primarily through its involvement in the nuclear export of viral ribonucleoproteins (vRNPs). This process is essential for the assembly of new virions. The protein contains a nuclear export signal (NES) at its N-terminus and a C-terminal domain that interacts with the viral matrix protein M1.[1] This interaction is critical for linking the vRNPs to the cellular nuclear export machinery.[2][3][4]

The NS2 (114-121) Sequence: A Highly Conserved C-Terminal Motif

The C-terminal region of NS2/NEP, particularly the sequence spanning amino acids 114-121, has garnered significant interest due to its high degree of conservation across various influenza A strains. This conservation suggests a critical and immutable function in the viral life cycle, making it a potential target for broadly effective antiviral therapies.

Sequence Identity

The canonical amino acid sequence for the NS2 (114-121) region in many Influenza A virus strains, such as the PR8 strain, is:

Arg-Thr-Phe-Ser-Phe-Gln-Leu-Ile

Quantitative Conservation Analysis

A comprehensive analysis of a vast number of influenza A virus NS2 sequences is required to precisely quantify the conservation of each amino acid within the 114-121 region. While a definitive, all-encompassing quantitative analysis is beyond the scope of this document, existing research provides strong evidence for the high conservation of this motif.

Notably, a study analyzing over 76,000 influenza A virus NS2 sequences revealed that the final amino acid, Isoleucine at position 121 (I121) , is conserved in 99.94% of the analyzed sequences. This extremely high level of conservation underscores its critical role in viral fitness.

Table 1: Illustrative Conservation Profile of NS2 (114-121) in Influenza A Virus

| Position | Amino Acid (PR8 Strain) | Conservation Percentage (Illustrative) |

| 114 | Arginine (R) | >95% |

| 115 | Threonine (T) | >90% |

| 116 | Phenylalanine (F) | >98% |

| 117 | Serine (S) | >85% |

| 118 | Phenylalanine (F) | >98% |

| 119 | Glutamine (Q) | >92% |

| 120 | Leucine (L) | >97% |

| 121 | Isoleucine (I) | 99.94% |

Note: The conservation percentages for positions 114-120 are illustrative and represent expected high levels of conservation based on the available literature. Precise percentages require a dedicated bioinformatic analysis of a comprehensive and up-to-date sequence dataset.

Functional Significance of the NS2 C-Terminal Region

The high degree of conservation in the NS2 114-121 region is directly linked to its critical functions in the influenza A virus life cycle. This region is an integral part of the C-terminal domain, which is involved in protein-protein interactions that are essential for viral replication.

Interaction with M1 for vRNP Nuclear Export

The C-terminal domain of NS2 is known to bind to the viral matrix protein M1. This interaction is a key step in the nuclear export of newly synthesized vRNPs. The NS2 protein acts as an adaptor, linking the M1-vRNP complex to the cellular export machinery, specifically the CRM1-mediated export pathway.[2][3][4] Mutations within this C-terminal region can disrupt the NS2-M1 interaction, leading to the retention of vRNPs in the nucleus and a subsequent failure to produce infectious progeny virions.

Role in Viral Genome Replication

Recent studies have unveiled a role for the C-terminus of NS2 in promoting viral genome replication. The highly conserved Isoleucine at position 121 has been shown to be critical for this function. Experimental substitution of I121 with other amino acids, particularly those with different properties (e.g., changing the hydrophobicity), can significantly impair or abolish viral genome replication. This suggests that the C-terminal tail of NS2 may be involved in the proper assembly or function of the viral replication complex.

Signaling and Logical Pathway

The following diagram illustrates the pivotal role of the conserved NS2 C-terminal domain in the influenza A virus life cycle.

Experimental Protocols

Investigating the sequence conservation and function of the NS2 114-121 region requires a combination of bioinformatic and experimental approaches.

Bioinformatic Analysis of Sequence Conservation

Objective: To determine the frequency of each amino acid at positions 114-121 of the influenza A virus NS2 protein across a large dataset of sequences.

Methodology:

-

Sequence Retrieval:

-

Access a comprehensive influenza virus sequence database, such as the NCBI Influenza Virus Resource or the Influenza Research Database (IRD).

-

Perform a search for all available influenza A virus NS2 (or NEP) protein sequences. Refine the search to include complete sequences from various subtypes, geographic locations, and collection dates to ensure a diverse dataset.

-

-

Multiple Sequence Alignment (MSA):

-

Utilize a multiple sequence alignment tool like Clustal Omega or MAFFT to align the retrieved NS2 protein sequences. This step is crucial for accurately comparing the amino acid residues at each position.

-

-

Conservation Analysis:

-

Analyze the MSA results to calculate the frequency of each amino acid at positions 114 through 121.

-

Conservation for each position can be calculated as: (Number of sequences with the most common amino acid at a given position / Total number of sequences) * 100

-

-

Data Presentation:

-

Summarize the quantitative data in a table, similar to Table 1, showing the conservation percentage for each amino acid in the 114-121 region.

-

Site-Directed Mutagenesis and Reverse Genetics

Objective: To create recombinant influenza viruses with specific mutations in the NS2 114-121 region to study their functional consequences.

Methodology:

-

Plasmid Design and Mutagenesis:

-

Obtain a plasmid containing the cDNA of the influenza A virus NS segment.

-

Design primers containing the desired nucleotide changes to introduce amino acid substitutions in the 114-121 region of the NS2 coding sequence.

-

Perform site-directed mutagenesis using a high-fidelity DNA polymerase to create the mutant NS plasmid.

-

Verify the mutation by DNA sequencing.

-

-

Virus Rescue by Reverse Genetics:

-

Co-transfect a suitable cell line (e.g., a co-culture of 293T and MDCK cells) with a set of plasmids representing all eight segments of the influenza A virus genome. The plasmid for the NS segment will be the mutated version.

-

The cells will produce all the necessary viral components to assemble infectious recombinant viruses.

-

Harvest the supernatant containing the rescued viruses after a suitable incubation period.

-

-

Virus Characterization:

-

Confirm the presence of the desired mutation in the rescued virus by sequencing the NS segment.

-

Titer the virus stock to determine the concentration of infectious particles.

-

In Vitro Virus Replication Assay

Objective: To assess the impact of mutations in the NS2 114-121 region on the replication fitness of the influenza A virus.

Methodology:

-

Cell Infection:

-

Seed a susceptible cell line (e.g., MDCK cells) in multi-well plates.

-

Infect the cells with the wild-type and mutant viruses at a low multiplicity of infection (MOI).

-

-

Sample Collection:

-

At various time points post-infection (e.g., 12, 24, 48, 72 hours), collect the cell culture supernatants.

-

-

Virus Titeration:

-

Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

-

Data Analysis:

-

Plot the viral titers over time to generate growth curves for the wild-type and mutant viruses. A reduction in the growth rate or peak titer of a mutant virus compared to the wild-type indicates impaired replication fitness.

-

Co-immunoprecipitation (Co-IP) Assay

Objective: To investigate the effect of mutations in the NS2 114-121 region on the interaction between NS2 and M1.

Methodology:

-

Cell Lysate Preparation:

-

Infect cells with either the wild-type or a mutant influenza virus.

-

At a suitable time post-infection, lyse the cells in a buffer that preserves protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific for the NS2 protein.

-

Add protein A/G beads to the lysate to capture the antibody-NS2 protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against both NS2 and M1.

-

A reduced amount of M1 co-immunoprecipitated with a mutant NS2 protein compared to the wild-type would indicate a weakened interaction.

-

Conclusion

The NS2 (114-121) sequence of influenza A virus is a highly conserved motif that plays a critical role in the viral life cycle. Its involvement in both vRNP nuclear export and viral genome replication makes it an attractive target for the development of novel antiviral drugs with broad efficacy against different influenza A strains. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms governed by this important region and for the evaluation of potential therapeutic interventions. Further research, including detailed bioinformatic analysis and functional studies of a wider range of mutations within this sequence, will be crucial for a complete understanding of its significance.

References

The Discovery and Characterization of NS2 (114-121) as an Immunodominant T-Cell Epitope in Influenza A Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The identification of specific epitopes that elicit protective immune responses is a cornerstone of modern vaccine design and immunotherapy. Within the context of Influenza A virus, a significant focus has been on characterizing cytotoxic T lymphocyte (CTL) epitopes, which are crucial for clearing virally infected cells. This technical guide delves into the discovery and immunological significance of the NS2 (114-121) peptide, a subdominant but important H-2Kb-restricted CTL epitope in the C57BL/6 mouse model. Understanding the nuances of such epitopes, including their hierarchy in the immune response and the methods used for their characterization, provides a critical framework for the development of broadly protective influenza vaccines and T-cell-based therapeutics.

The Seminal Discovery of NS2 (114-121)

A systematic analysis of CTL responses to the Influenza A/PR/8/34 (PR8) virus in H-2b mice was instrumental in identifying the NS2(114-121) epitope. In a foundational 1996 study, researchers screened a panel of synthetic peptides derived from various PR8 proteins for their ability to bind to H-2Kb and H-2Db molecules and elicit CTL responses. While the nucleoprotein (NP) 366-374 epitope was already known as a dominant Db-restricted epitope, this systematic approach unveiled new specificities.[1]

Among twenty-three peptides that demonstrated in vitro binding to MHC molecules, sixteen were found to be immunogenic upon peptide immunization. However, crucially, only CTLs induced by the NP(366-374) and the non-structural protein 2 (NS2) derived peptide, NS2(114-121), were capable of recognizing and lysing target cells infected with the whole PR8 virus.[1] This pivotal finding established NS2(114-121) as a physiologically relevant target of the anti-influenza CTL response.

Immunodominance and T-Cell Response Hierarchy

Subsequent research has consistently characterized the CTL response to influenza virus in C57BL/6 mice as a distinct immunodominance hierarchy. The responses to the H-2Db-restricted epitopes NP(366–374) and PA(224–233) are typically immunodominant, eliciting the largest populations of responding T cells. In contrast, the H-2Kb-restricted epitopes, including NS2(114–121), PB1-F2(62–70), and PB1(703–711), are considered subdominant.[2][3]

The subdominant nature of the NS2(114-121) response is not due to a lack of available T-cell precursors. In fact, studies have shown that the number of naive CD8+ T cells specific for subdominant epitopes like NS2(114-121) can be higher than those for some dominant epitopes.[4] The hierarchy appears to be shaped by factors such as the TCR avidity of responding T-cells and the duration of antigen presentation, which influences the extent of clonal expansion.[4]

Despite its subdominant status, the NS2(114-121)-specific T-cell population is a consistent and measurable component of the anti-influenza immune response and serves as a valuable tool in immunological studies.[5][6][7]

Quantitative Analysis of T-Cell Responses

The immunogenicity of the NS2(114-121) epitope has been quantified in numerous studies, often in direct comparison to other well-characterized influenza virus epitopes. The following table summarizes key quantitative data from studies in C57BL/6 mice, highlighting the magnitude of the T-cell response to NS2(114-121) relative to other epitopes.

| Epitope | Protein Source | MHC Restriction | T-Cell Response Magnitude (Splenocytes, Day 10 post-infection) | T-Cell Response Magnitude (BAL, Day 10 post-infection) | Reference |

| NP(366-374) | Nucleoprotein | H-2Db | ~15-20% of CD8+ T cells | ~40-50% of CD8+ T cells | [3] |

| PA(224-233) | Acidic Polymerase | H-2Db | ~10-15% of CD8+ T cells | ~20-30% of CD8+ T cells | [3] |

| NS2(114-121) | Non-Structural Protein 2 | H-2Kb | ~1-3% of CD8+ T cells | ~2-5% of CD8+ T cells | [3][7] |

| PB1-F2(62-70) | PB1 Frame 2 | H-2Db | ~1-2% of CD8+ T cells | ~1-3% of CD8+ T cells | [3] |

| PB1(703-711) | Basic Polymerase 1 | H-2Kb | ~0.5-1.5% of CD8+ T cells | ~1-2% of CD8+ T cells | [3][7] |

Note: The percentages represent the proportion of epitope-specific CD8+ T cells as a fraction of the total CD8+ T-cell population, typically measured by intracellular cytokine staining for IFN-γ or tetramer staining. These values can vary between experiments based on the specific virus strain, infection dose, and timing of analysis.

Experimental Protocols

The characterization of the NS2(114-121) epitope relies on a suite of immunological assays designed to measure the frequency and function of antigen-specific T cells. The following are detailed methodologies for the key experiments cited in the discovery and analysis of this epitope.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.

Protocol:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Cell Preparation: Isolate splenocytes from influenza virus-infected or control C57BL/6 mice. Prepare a single-cell suspension and count viable cells.

-

Cell Plating and Stimulation: Wash the coated plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum. Add splenocytes to the wells at a concentration of 2-5 x 10^5 cells/well. Stimulate the cells with the NS2(114-121) peptide (typically at 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzymatic Reaction: Wash the plate and add streptavidin-alkaline phosphatase (ALP). After incubation and washing, add the BCIP/NBT substrate to develop the spots.

-

Analysis: Wash the plate with water to stop the reaction and allow it to dry. Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of T cells, identifying their phenotype and cytokine production profile simultaneously.

Protocol:

-

Cell Stimulation: Prepare a single-cell suspension of splenocytes or lymphocytes from bronchoalveolar lavage (BAL) fluid. Stimulate 1-2 x 10^6 cells with the NS2(114-121) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 5-6 hours at 37°C.

-

Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers, such as CD3, CD8, and CD44, for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer.

-

Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated antibody against IFN-γ for 30 minutes at 4°C.

-

Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.

-

Data Analysis: Gate on the CD8+ T-cell population and determine the percentage of cells that are positive for IFN-γ.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This classic assay measures the ability of CTLs to lyse target cells presenting a specific epitope.

Protocol:

-

Target Cell Preparation: Use a suitable target cell line, such as EL-4 (a C57BL/6-derived lymphoma cell line). Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Peptide Pulsing: Wash the labeled target cells and pulse them with the NS2(114-121) peptide (typically 1 µg/mL) for 1 hour at 37°C.

-

Effector Cell Preparation: Isolate splenocytes from influenza virus-infected mice to serve as effector cells.

-

Co-incubation: Co-culture the ⁵¹Cr-labeled, peptide-pulsed target cells with the effector cells at various effector-to-target (E:T) ratios in a 96-well round-bottom plate.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

-

Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Target cells incubated with medium alone.

-

Maximum Release: Target cells lysed with a detergent.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the biological processes and experimental procedures involved in the study of the NS2(114-121) epitope, the following diagrams are provided.

Caption: MHC Class I Antigen Presentation of the NS2(114-121) Epitope.

Caption: T-Cell Receptor Signaling upon Recognition of NS2(114-121).

Caption: Experimental Workflow for Characterizing NS2(114-121) T-Cell Responses.

Conclusion

The discovery of the NS2(114-121) epitope as a target of the CTL response to influenza A virus, though subdominant, has provided significant insights into the breadth and hierarchy of antiviral immunity. The meticulous application of immunological assays such as ELISpot, intracellular cytokine staining, and chromium release assays has been fundamental to its characterization. For researchers and drug development professionals, a thorough understanding of the methodologies used to identify and quantify such epitopes, as well as the underlying signaling pathways they trigger, is essential for advancing the next generation of T-cell-centric vaccines and immunotherapies against influenza and other viral pathogens.

References

- 1. Immunodominance analysis of CTL responses to influenza PR8 virus reveals two new dominant and subdominant Kb-restricted epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The influenza virus-specific CTL immunodominance hierarchy in mice is determined by the relative frequency of high-avidity T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Consequences of Immunodominant Epitope Deletion for Minor Influenza Virus-Specific CD8+-T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

Host Factor Interactions with the C-Terminal Region of Influenza A Virus NS2/NEP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The influenza A virus non-structural protein 2 (NS2), also known as the nuclear export protein (NEP), is a key player in the viral life cycle. Its C-terminal region is crucial for mediating protein-protein interactions that are essential for the nuclear export of viral ribonucleoproteins (vRNPs), a critical step for the assembly of new virions. This technical guide provides an in-depth overview of the host factors that interact with the C-terminal domain of NS2/NEP, presenting quantitative data, detailed experimental protocols for identifying and characterizing these interactions, and visual representations of the associated molecular pathways. Understanding these interactions is paramount for the development of novel antiviral therapeutics targeting viral replication.

Introduction

Influenza A virus continues to pose a significant global health threat. The viral protein NS2/NEP, a small, 121-amino acid protein, plays a multifaceted role in the viral replication cycle. While its N-terminal domain contains a nuclear export signal (NES) that engages the host CRM1-dependent export pathway, the C-terminal domain is primarily involved in binding to other viral and potentially host proteins to facilitate the transport of newly synthesized vRNPs from the nucleus to the cytoplasm. This guide focuses specifically on the interactions involving the C-terminal region of NS2/NEP and their implications for viral pathogenesis and as potential drug targets.

Host and Viral Factors Interacting with the NS2 C-Terminal Region

The primary and most well-characterized interaction of the NS2 C-terminal domain is with the viral matrix protein M1. This interaction is fundamental to the nuclear export of vRNPs. Several studies have identified other host proteins that interact with NS2, although the specific interaction domain is not always the C-terminal region.

Data Presentation: Summary of Interacting Proteins

The following table summarizes the key proteins known to interact with the influenza A virus NS2 protein, with a focus on interactions involving the C-terminal domain.

| Interacting Protein | Protein Type | Interacting Domain on NS2 | Key Function in Viral Lifecycle | References |

| Matrix protein 1 (M1) | Viral | C-terminal (residues 81-100) | Bridges NS2 to the vRNP complex for nuclear export.[1][2][3][4][5][6] | |

| F1Fo-ATPase | Host | Not explicitly defined (interaction identified with full-length NS2) | May play a role in virus budding.[4][7] | |

| Polymerase subunits (PB1, PB2) | Viral | C-terminal α-helices | May regulate viral RNA accumulation. |

Note: While other host factors like AIMP2, Nup98, and Nup214 have been shown to interact with NS2, current evidence suggests these interactions are primarily mediated by the N-terminal domain of NS2.[1][8][9]

Signaling and Logical Pathways

The interaction between the NS2 C-terminal domain and M1 is a critical step in the nuclear export of viral ribonucleoproteins. This process can be visualized as a "daisy chain" model.

vRNP Nuclear Export Pathway

Caption: The vRNP nuclear export "daisy chain" pathway.

Experimental Protocols

The identification and characterization of protein-protein interactions involving the NS2 C-terminal region rely on several key molecular biology techniques.

Yeast Two-Hybrid (Y2H) Screening

This technique is used to identify novel protein-protein interactions.

Workflow:

Caption: Yeast two-hybrid screening workflow.

Detailed Methodology:

-

Bait Plasmid Construction: The DNA sequence encoding the C-terminal region of influenza A NS2 (e.g., amino acids 54-121) is cloned into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

-

Yeast Transformation: The bait plasmid is transformed into a suitable yeast reporter strain (e.g., Saccharomyces cerevisiae AH109 or Y2HGold).

-

Library Screening: The transformed yeast is then mated with a yeast strain pre-transformed with a human cDNA library cloned into a GAL4 activation domain (AD) vector (e.g., pGADT7).

-

Selection of Positive Clones: Diploid yeast cells are plated on high-stringency selective medium lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine). Only yeast cells where the bait and prey proteins interact, thereby reconstituting a functional GAL4 transcription factor and activating the reporter genes, will grow.

-

Reporter Gene Assay: Positive clones are further confirmed using a secondary reporter assay, such as a β-galactosidase filter lift assay.

-

Identification of Interacting Partner: The prey plasmid is isolated from positive yeast colonies, and the cDNA insert is sequenced to identify the interacting host protein.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify protein-protein interactions in a cellular context.

Workflow:

Caption: Co-immunoprecipitation workflow.

Detailed Methodology:

-

Cell Culture and Transfection: Mammalian cells (e.g., HEK293T or A549) are co-transfected with expression vectors for tagged NS2 (e.g., HA-NS2 or Flag-NS2) and the potential interacting partner.

-

Cell Lysis: After 24-48 hours, cells are harvested and lysed in a gentle, non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the tag on the NS2 protein (the "bait").

-

Complex Capture: Protein A/G-conjugated agarose (B213101) or magnetic beads are added to the lysate to capture the antibody-antigen complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the putative interacting protein (the "prey"). Detection of the prey protein indicates an interaction with the bait protein.[10][11][12]

Conclusion and Future Directions

The interaction between the C-terminal region of influenza A NS2/NEP and the viral M1 protein is a well-established and critical step for viral replication, making it an attractive target for antiviral drug development. While M1 is the primary interacting partner of the NS2 C-terminus, further research is needed to fully elucidate the complete interactome of this domain and to quantify the binding affinities of these interactions. A deeper understanding of the structural basis of these interactions will be instrumental in the rational design of small molecule inhibitors that can disrupt the formation of the vRNP export complex, thereby halting the viral life cycle. The experimental protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of influenza virus-host interactions and developing next-generation antiviral therapies.

References

- 1. Interaction of NS2 with AIMP2 Facilitates the Switch from Ubiquitination to SUMOylation of M1 in Influenza A Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crucial role of the influenza virus NS2 (NEP) C-terminal domain in M1 binding and nuclear export of vRNP - PubMed [pubmed.ncbi.nlm.nih.gov]